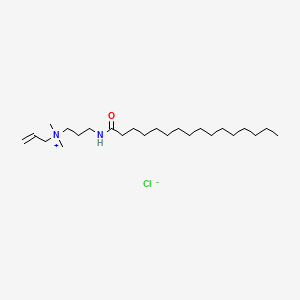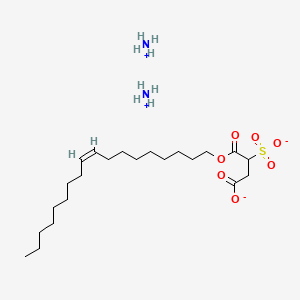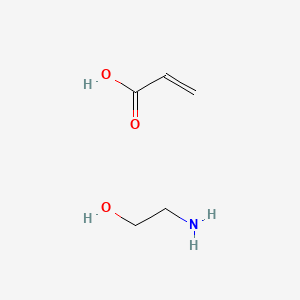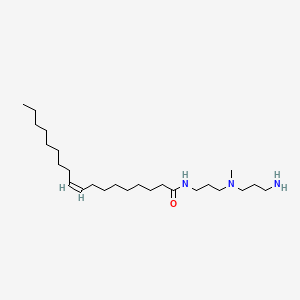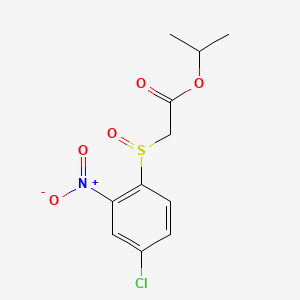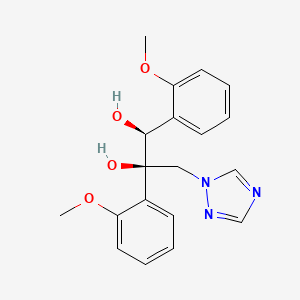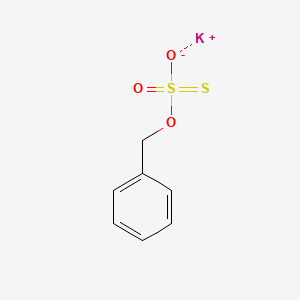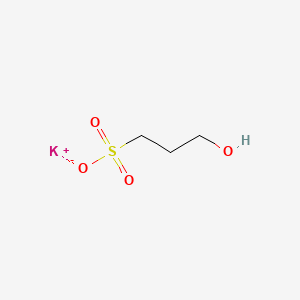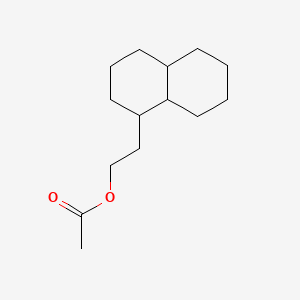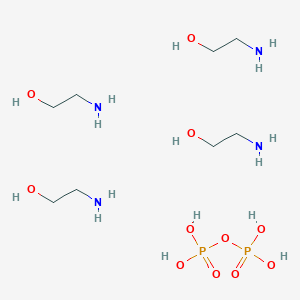
Lithium 2-(acetylamino)ethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 2-(acetylamino)ethanesulphonate is a chemical compound with the molecular formula C4H8LiNO4S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-(acetylamino)ethanesulphonate typically involves the reaction of 2-(acetylamino)ethanesulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and high yield. The reaction is monitored using advanced analytical techniques to maintain the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 2-(acetylamino)ethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Lithium 2-(acetylamino)ethanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of lithium 2-(acetylamino)ethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence cellular signaling pathways. It is known to interact with proteins and nucleic acids, thereby affecting various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium 2-(amino)ethanesulphonate
- Lithium 2-(methylamino)ethanesulphonate
- Lithium 2-(ethylamino)ethanesulphonate
Uniqueness
Lithium 2-(acetylamino)ethanesulphonate is unique due to its specific acetylamino functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
69538-62-1 |
|---|---|
Formule moléculaire |
C4H8LiNO4S |
Poids moléculaire |
173.1 g/mol |
Nom IUPAC |
lithium;2-acetamidoethanesulfonate |
InChI |
InChI=1S/C4H9NO4S.Li/c1-4(6)5-2-3-10(7,8)9;/h2-3H2,1H3,(H,5,6)(H,7,8,9);/q;+1/p-1 |
Clé InChI |
RXGCWMIGJZJKRQ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC(=O)NCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


